molecular formula C16H23N3O2 B5296067 N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide

Cat. No. B5296067
M. Wt: 289.37 g/mol
InChI Key: NLQHYZIBWBNBLB-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide, also known as U-47700, is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, but it was never marketed as a pharmaceutical product. Instead, it has been used illicitly as a recreational drug, leading to a number of fatalities and serious health complications. Despite its dangers, U-47700 remains a topic of interest for scientific research, particularly in the fields of pharmacology and toxicology.

Mechanism of Action

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide acts as an agonist at the mu-opioid receptor, producing analgesia and other opioid-like effects. It has also been shown to have some affinity for the delta-opioid receptor, although its effects at this receptor are less well understood. Like other opioids, N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide is thought to inhibit the release of neurotransmitters such as dopamine and norepinephrine, leading to its sedative and euphoric effects.
Biochemical and physiological effects:
N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include analgesia, sedation, respiratory depression, and cardiovascular effects such as hypotension and bradycardia. Additionally, N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has been shown to have a high potential for abuse and addiction, as well as a risk for respiratory depression and overdose.

Advantages and Limitations for Lab Experiments

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has both advantages and limitations for use in laboratory experiments. Its potency and selectivity for the mu-opioid receptor make it a useful tool for investigating the pharmacology of this receptor and its role in pain relief. However, its high potential for abuse and addiction, as well as its toxicity and risk for overdose, make it a challenging substance to work with in the laboratory. Researchers must take appropriate safety precautions and use N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide only in accordance with established protocols and guidelines.

Future Directions

Despite the risks associated with N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide, it remains a topic of interest for scientific research. Future studies may focus on its effects on different opioid receptors and neurotransmitter systems, as well as its potential as a therapeutic agent for pain relief and other conditions. Additionally, researchers may investigate new synthesis methods for N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide and related compounds, as well as ways to mitigate its risks and improve its safety for laboratory use.

Synthesis Methods

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide is synthesized from a precursor compound, 3,4-dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide, which is heated with a solution of sodium hydroxide and sodium amide in liquid ammonia. The resulting product is then treated with acetic anhydride and acetic acid to yield N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide. This synthesis method has been described in the scientific literature, allowing for its replication by other researchers.

Scientific Research Applications

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has been the subject of numerous scientific studies, primarily focused on its pharmacological properties and toxicological effects. Researchers have investigated its effects on the central nervous system, including its ability to bind to opioid receptors and produce analgesia, sedation, and euphoria. Additionally, N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has been shown to have a high potential for abuse and addiction, as well as a risk for respiratory depression and overdose.

properties

IUPAC Name

1-N,1-N-dimethyl-3-N-(3-methylphenyl)piperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-12-6-4-8-14(10-12)17-15(20)13-7-5-9-19(11-13)16(21)18(2)3/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQHYZIBWBNBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)piperidine-1,3-dicarboxamide

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